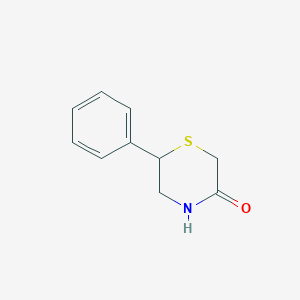

6-Phenylthiomorpholin-3-one

Descripción general

Descripción

6-Phenylthiomorpholin-3-one is a chemical compound with the molecular formula C10H11NOS and a molecular weight of 193.27 . It is used in research and development .

Molecular Structure Analysis

The molecular structure of 6-Phenylthiomorpholin-3-one can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can be used to optimize the molecular structure and compute the Molecular Electrostatic Potential (MEP). The Time-Dependent Density Functional Theory (TD-DFT) approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .Chemical Reactions Analysis

While specific chemical reactions involving 6-Phenylthiomorpholin-3-one are not available, the compound might participate in reactions similar to other thiomorpholin-3-ones. For instance, a study on the enantioselective synthesis of 6-substituted thiomorpholin-3-ones involved asymmetric thia-Michael addition reactions .Physical And Chemical Properties Analysis

6-Phenylthiomorpholin-3-one has a melting point of 152-153 °C and a predicted boiling point of 432.5±45.0 °C . Its predicted density is 1.188±0.06 g/cm3 and it has a predicted pKa of 13.76±0.40 .Aplicaciones Científicas De Investigación

Imaging Monoacylglycerol Lipase in the Brain

A morpholin-3-one derivative, which includes “6-Phenylthiomorpholin-3-one”, has been used as a novel scaffold for imaging Monoacylglycerol Lipase (MAGL) in the brain via Positron Emission Tomography (PET) . MAGL is a gatekeeper in regulating endocannabinoid signaling and has gained substantial attention as a therapeutic target for neurological disorders .

Development of MAGL Inhibitors

The same derivative has been used in the development of MAGL inhibitors. In a study, structural optimization was conducted and eleven novel MAGL inhibitors were designed and synthesized . These inhibitors can potentially be used in the treatment of various neurological disorders.

Kinetic Profile Improvement

The morpholin-3-one derivative has been used to improve the kinetic profile of imaging agents. However, its slow kinetics in vivo hampered the application. Therefore, structural optimization was conducted to improve its kinetics .

Enantioselective Synthesis

“6-Phenylthiomorpholin-3-one” can be synthesized via asymmetric thia-Michael addition reactions . This method provides a practical and efficient way for the synthesis of chiral 6-substituted thiomorpholin-3-ones .

Potential Applications in Traditional Medicine

While not directly related to “6-Phenylthiomorpholin-3-one”, it’s worth noting that several phenols have been used in the formulation of traditional medicine . Given the structural similarity of “6-Phenylthiomorpholin-3-one” to phenols, it’s possible that it could have similar applications.

Potential Applications in Treating Health Disorders

Again, while not directly related to “6-Phenylthiomorpholin-3-one”, phenols have been used in treatment for some health disorders due to their diverse health-promoting properties . It’s possible that “6-Phenylthiomorpholin-3-one” could have similar applications given its structural similarity to phenols.

Safety and Hazards

The safety data sheet for thiomorpholin-3-one, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . Similar precautions may apply to 6-Phenylthiomorpholin-3-one.

Propiedades

IUPAC Name |

6-phenylthiomorpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c12-10-7-13-9(6-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCSYBNOEYGSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SCC(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

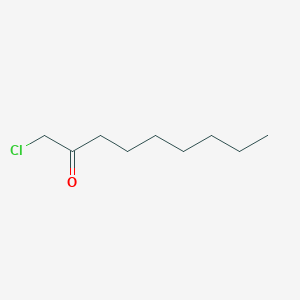

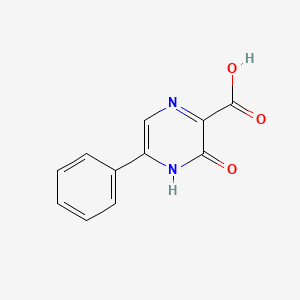

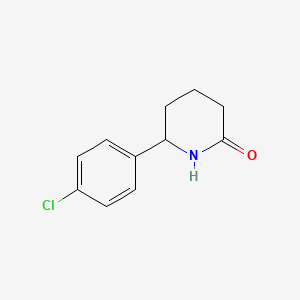

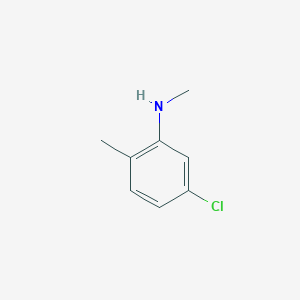

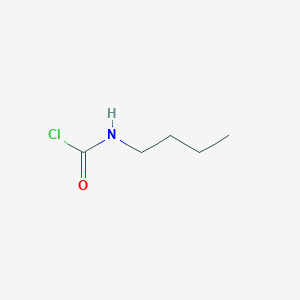

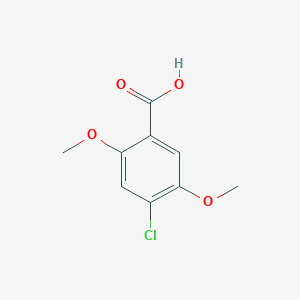

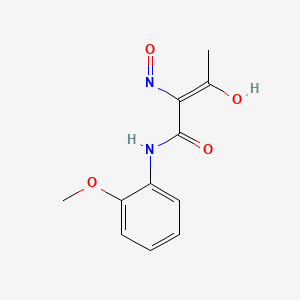

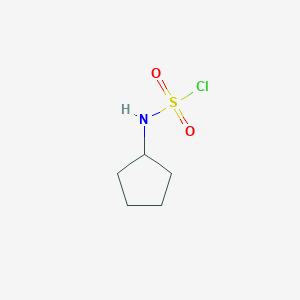

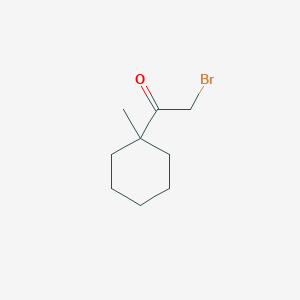

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.